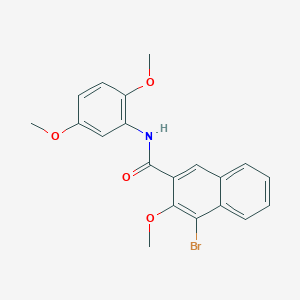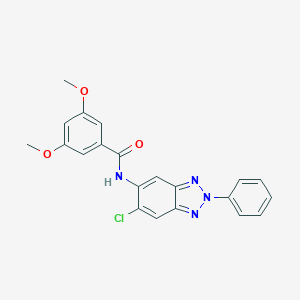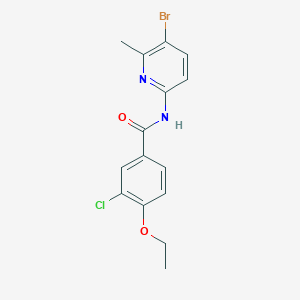![molecular formula C21H20ClFN4O2 B278210 N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide](/img/structure/B278210.png)
N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide, also known as BAY 43-9006, is a chemical compound that has been studied for its potential use as an anticancer agent.
作用機序
N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide 43-9006 functions as a dual inhibitor of RAF kinase and VEGFR. RAF kinase is a protein that plays a key role in the MAPK/ERK signaling pathway, which is often dysregulated in cancer cells. By inhibiting RAF kinase, N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide 43-9006 can prevent the activation of downstream signaling pathways that promote cancer cell growth and survival. VEGFR is a protein that is involved in angiogenesis, the process by which new blood vessels are formed. By inhibiting VEGFR, N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide 43-9006 can prevent the growth of new blood vessels that are necessary for tumor growth and metastasis.
Biochemical and Physiological Effects:
N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide 43-9006 has been shown to have a variety of biochemical and physiological effects. In addition to inhibiting RAF kinase and VEGFR, it can also inhibit the activity of other proteins involved in cancer cell growth and survival, including PDGFR, c-KIT, and FLT-3. N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide 43-9006 has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In terms of physiological effects, N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide 43-9006 can cause side effects such as hypertension, fatigue, and gastrointestinal disturbances.
実験室実験の利点と制限
One advantage of using N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide 43-9006 in lab experiments is that it has been extensively studied and has a well-understood mechanism of action. This makes it a useful tool for investigating the role of RAF kinase and VEGFR in cancer cell growth and survival. However, one limitation of using N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide 43-9006 in lab experiments is that it can cause side effects that may not be relevant to the specific research question being investigated.
将来の方向性
There are several future directions for research on N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide 43-9006. One area of focus is the development of new drugs that target RAF kinase and VEGFR with greater specificity and fewer side effects. Another area of focus is the use of N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide 43-9006 in combination with other drugs to enhance its anticancer activity. Additionally, research is needed to better understand the mechanisms underlying the side effects of N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide 43-9006, and to develop strategies for minimizing these side effects in patients. Finally, further clinical trials are needed to evaluate the efficacy of N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide 43-9006 in treating other types of cancer, and to identify patient populations that may benefit most from this treatment.
合成法
N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide 43-9006 is synthesized through a multistep process that involves the reaction of 4-cyano-2-fluoroaniline with 5-chloro-2-(4-propanoylpiperazin-1-yl)phenylboronic acid in the presence of a palladium catalyst. The resulting intermediate is then reacted with 4-bromo-3-nitrobenzamide, followed by reduction and deprotection to yield N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide 43-9006.
科学的研究の応用
N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide 43-9006 has been extensively studied for its potential use as an anticancer agent. It has been shown to inhibit the activity of several proteins involved in cancer cell growth and survival, including RAF kinase and VEGFR. Clinical trials have been conducted to evaluate the efficacy of N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide 43-9006 in treating various types of cancer, including renal cell carcinoma, hepatocellular carcinoma, and melanoma.
特性
分子式 |
C21H20ClFN4O2 |
|---|---|
分子量 |
414.9 g/mol |
IUPAC名 |
N-[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide |
InChI |
InChI=1S/C21H20ClFN4O2/c1-2-20(28)27-9-7-26(8-10-27)19-6-4-15(22)12-18(19)25-21(29)16-5-3-14(13-24)11-17(16)23/h3-6,11-12H,2,7-10H2,1H3,(H,25,29) |
InChIキー |
VUVNVKZSJLLSIZ-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)Cl)NC(=O)C3=C(C=C(C=C3)C#N)F |
正規SMILES |
CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)Cl)NC(=O)C3=C(C=C(C=C3)C#N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-chlorophenyl)-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B278127.png)
![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-N'-(2-furoyl)thiourea](/img/structure/B278128.png)
![N-[(4-bromo-2-fluorophenyl)carbamothioyl]-3,4-dimethoxybenzamide](/img/structure/B278129.png)

![N-[[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B278134.png)


![3,4,5-triethoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278139.png)
![2-(4-bromophenoxy)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B278140.png)
![3-(4-chlorophenyl)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acrylamide](/img/structure/B278142.png)
![N-[2-(5-bromo-3-pyridinyl)-1,3-benzoxazol-5-yl]-4-isopropoxybenzamide](/img/structure/B278143.png)

![N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-3-methoxybenzamide](/img/structure/B278145.png)
![N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-N'-isobutyrylthiourea](/img/structure/B278148.png)